Cas no 1367950-29-5 (3-BROMO-5-METHOXYIMIDAZO[1,2-A]PYRIDINE)
3-BROMO-5-METHOXYIMIDAZO[1,2-A]PYRIDINE Chemical and Physical Properties
Names and Identifiers
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- 3-BROMO-5-METHOXYIMIDAZO[1,2-A]PYRIDINE
- AT28754
- MFCD22035691
- Imidazo[1,2-a]pyridine, 3-bromo-5-methoxy-
- 1367950-29-5
- BS-27347
- CS-0445551
- SY293132
- SCHEMBL6765637
- PB40432
-
- MDL: MFCD22035691
- Inchi: 1S/C8H7BrN2O/c1-12-8-4-2-3-7-10-5-6(9)11(7)8/h2-5H,1H3
- InChI Key: YXYKYJLIHFAPQR-UHFFFAOYSA-N
- SMILES: BrC1=CN=C2C=CC=C(N21)OC
Computed Properties
- Exact Mass: 225.974
- Monoisotopic Mass: 225.974
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.5A^2
- XLogP3: 3.1
3-BROMO-5-METHOXYIMIDAZO[1,2-A]PYRIDINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM271090-1g |
3-Bromo-5-methoxyimidazo[1,2-a]pyridine |
1367950-29-5 | 97% | 1g |
$364 | 2021-08-18 | |
| Chemenu | CM271090-5g |
3-Bromo-5-methoxyimidazo[1,2-a]pyridine |
1367950-29-5 | 97% | 5g |
$727 | 2021-08-18 | |
| Chemenu | CM271090-10g |
3-Bromo-5-methoxyimidazo[1,2-a]pyridine |
1367950-29-5 | 97% | 10g |
$1039 | 2021-08-18 | |
| Chemenu | CM271090-25g |
3-Bromo-5-methoxyimidazo[1,2-a]pyridine |
1367950-29-5 | 97% | 25g |
$1870 | 2021-08-18 | |
| TRC | B136750-50mg |
3-Bromo-5-Methoxyimidazo[1,2-A]Pyridine |
1367950-29-5 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B136750-100mg |
3-Bromo-5-Methoxyimidazo[1,2-A]Pyridine |
1367950-29-5 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B136750-500mg |
3-Bromo-5-Methoxyimidazo[1,2-A]Pyridine |
1367950-29-5 | 500mg |
$ 340.00 | 2022-06-07 | ||
| Alichem | A029182266-5g |
3-Bromo-5-methoxyimidazo[1,2-a]pyridine |
1367950-29-5 | 97% | 5g |
975.52 USD | 2021-06-01 | |
| Alichem | A029182266-10g |
3-Bromo-5-methoxyimidazo[1,2-a]pyridine |
1367950-29-5 | 97% | 10g |
1,366.80 USD | 2021-06-01 | |
| Alichem | A029182266-25g |
3-Bromo-5-methoxyimidazo[1,2-a]pyridine |
1367950-29-5 | 97% | 25g |
2,412.00 USD | 2021-06-01 |
3-BROMO-5-METHOXYIMIDAZO[1,2-A]PYRIDINE Suppliers
3-BROMO-5-METHOXYIMIDAZO[1,2-A]PYRIDINE Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 3-BROMO-5-METHOXYIMIDAZO[1,2-A]PYRIDINE
Recent Advances in the Study of 3-Bromo-5-methoxyimidazo[1,2-a]pyridine (CAS: 1367950-29-5)
In recent years, the compound 3-Bromo-5-methoxyimidazo[1,2-a]pyridine (CAS: 1367950-29-5) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its imidazo[1,2-a]pyridine core, serves as a crucial intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential as a building block for novel therapeutics, particularly in the areas of oncology, infectious diseases, and neurological disorders.
A study published in the Journal of Medicinal Chemistry (2023) highlighted the role of 3-Bromo-5-methoxyimidazo[1,2-a]pyridine in the development of kinase inhibitors. The researchers demonstrated that this compound could be efficiently functionalized to target specific kinases involved in cancer cell proliferation. The study utilized structure-activity relationship (SAR) analysis to optimize the compound's binding affinity, resulting in a series of derivatives with promising anti-tumor activity in vitro and in vivo. The findings underscore the potential of this scaffold in designing next-generation kinase inhibitors.
Another significant advancement was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, where 3-Bromo-5-methoxyimidazo[1,2-a]pyridine was employed as a key intermediate in the synthesis of antiviral agents. The researchers synthesized a library of derivatives and evaluated their efficacy against RNA viruses, including SARS-CoV-2 and influenza. One derivative exhibited potent inhibitory activity against viral replication, suggesting its potential as a lead compound for further development. The study also provided insights into the structural requirements for antiviral activity, which could guide future drug design efforts.
In addition to its applications in drug discovery, 3-Bromo-5-methoxyimidazo[1,2-a]pyridine has also been investigated for its role in chemical biology. A recent study in ACS Chemical Biology (2023) explored its use as a fluorescent probe for imaging cellular processes. The compound's unique photophysical properties enabled real-time visualization of protein-protein interactions in live cells, offering a valuable tool for studying intracellular signaling pathways. This application highlights the compound's versatility beyond traditional medicinal chemistry.
Despite these promising developments, challenges remain in the large-scale synthesis and optimization of 3-Bromo-5-methoxyimidazo[1,2-a]pyridine derivatives. A review in Organic Process Research & Development (2024) discussed the need for more efficient synthetic routes to improve yield and reduce costs. The authors proposed several catalytic strategies, including transition metal-catalyzed cross-coupling reactions, to address these limitations. Such advancements could facilitate the broader adoption of this scaffold in industrial drug development.
In conclusion, 3-Bromo-5-methoxyimidazo[1,2-a]pyridine (CAS: 1367950-29-5) continues to be a focal point of research in chemical biology and medicinal chemistry. Its diverse applications, ranging from kinase inhibitors to antiviral agents and fluorescent probes, underscore its importance as a versatile scaffold. Future studies should focus on optimizing synthetic methodologies and exploring new therapeutic targets to fully realize its potential. The ongoing research in this area holds great promise for the development of novel therapeutics and chemical tools.
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